Product packaging for Linagliptin Dimer Impurity 2(Cat. No.:CAS No. 1418133-47-7)

Linagliptin Dimer Impurity 2

Cat. No.: B600850
CAS No.: 1418133-47-7
M. Wt: 945.08
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Linagliptin Dimer Impurity 2 (CAS 1418133-47-7), also known as Linagliptin Methyldimer, is a well-characterized process-related and degradation impurity of the antidiabetic drug Linagliptin . This dimeric compound has a molecular formula of C 50 H 56 N 16 O 4 and a molecular weight of 945.08 g/mol . It is supplied as an off-white to pale yellow solid . This impurity is of significant value in pharmaceutical research and development, primarily for analytical method validation and quality control . Its primary application is as a certified reference standard to accurately identify and quantify this specific impurity in Linagliptin drug substances and products, ensuring they meet the stringent purity criteria set by global regulatory authorities like the USFDA and EMA . Monitoring and controlling such impurities are crucial for guaranteeing the safety, efficacy, and stability of the final pharmaceutical product . This compound can form during the synthesis process of the Active Pharmaceutical Ingredient (API) or as a degradation product under specific stress conditions . Forced degradation studies have demonstrated that Linagliptin is particularly susceptible to acid hydrolysis , which can lead to the formation of this dimer . The formation is an acid-catalyzed process that can be influenced by temperature, reaction time, and the solvent system used . Researchers utilize advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), LC-MS, and LC-PDA-MS for the precise detection and characterization of this impurity . The provided comprehensive analytical data, including a Certificate of Analysis (COA) with supporting H-NMR and MASS spectral data, ensures the identity and purity of the material for reliable research outcomes . Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1418133-47-7

Molecular Formula

C50H56N16O4

Molecular Weight

945.08

Appearance

Off-White to Pale Yellow Solid

melting_point

>142°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Linagliptin Methyldimer;  8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn-

Origin of Product

United States

Formation Mechanisms of Linagliptin Dimer Impurity 2

Elucidation of Reaction Pathways Leading to Dimer Formation

The dimerization of Linagliptin (B1675411) to form Impurity 2 is not a spontaneous process but rather a result of specific chemical transformations facilitated by certain reagents and conditions. The reaction pathway involves the coupling of two Linagliptin molecules. google.com

The primary precursor for the formation of Linagliptin Dimer Impurity 2 is Linagliptin itself. google.com The reaction mechanism proceeds through a critical intermediate step involving an acid-catalyzed transformation of one Linagliptin molecule. This process, known as aza-enolization, creates a reactive species. nih.gov Following this, a Schiff base is generated, which then acts as an electrophile. This intermediate subsequently undergoes a nucleophilic attack by a second Linagliptin molecule, leading to the formation of the dimeric structure. nih.gov

The rate and extent of this compound formation are highly dependent on the reaction environment. Key factors include the presence of acids, temperature, reaction duration, and the solvent system employed. google.comnih.gov

Acidic conditions are a primary driver for the formation of this impurity. quickcompany.in The dimerization is described as an acid-catalyzed aza-enolization process. nih.gov The presence of an acid facilitates the initial tautomerization to the reactive aza-enol intermediate, which is the rate-determining step for the dimerization. Various acids have been shown to promote this reaction, including hydrochloric acid, formic acid, acetic acid, and oxalic acid. google.compatsnap.com Studies on forced degradation have shown that Linagliptin is particularly susceptible to degradation in acidic environments, leading to the formation of the dimer, identified as degradant AD2. nih.gov

Temperature and reaction time are critical parameters that directly influence the yield of this compound. Controlled studies have demonstrated that the reaction proceeds at temperatures ranging from 30°C to 60°C. google.comnih.gov For instance, significant degradation (16.42%) of Linagliptin, with the dimer being a major product, was observed when a solution was subjected to acid degradation for 24 hours at 60°C. nih.gov Synthetically, the dimer can be produced with high yields and purity by reacting Linagliptin at temperatures between 30-55°C for approximately 8 to 10 hours. google.compatsnap.com

Temperature (°C)Reaction Time (hours)Acid UsedYield (%)Purity (%)Source
30~10Formic Acid93.4099.82 patsnap.com
35~10Hydrochloric Acid97.1299.91 google.com
50~10Acetic Acid89.8599.31 patsnap.com
55~8Oxalic Acid82.8598.99 google.com
6024Not Specified (Acid Degradation)16.42% degradation to impurities including the dimer nih.gov

The choice of solvent significantly impacts the reaction. The formation of this compound is typically carried out in a mixed solvent system. google.compatsnap.com Dichloromethane is commonly used as the primary solvent, in combination with a co-solvent such as ethanol, methanol (B129727), acetonitrile, or tetrahydrofuran. google.compatsnap.com The volume ratio of dichloromethane to the co-solvent is an important factor, with preferred ratios ranging from 8:1 to 15:1. google.com This mixed-solvent approach is crucial for dissolving the reactants and facilitating the reaction to achieve high yields and purity. google.compatsnap.com

Primary SolventCo-SolventVolume Ratio (Dichloromethane:Co-Solvent)Resulting Yield (%)Resulting Purity (%)Source
DichloromethaneEthanol10:197.1299.91 google.com
DichloromethaneTetrahydrofuran10:193.4099.82 patsnap.com
DichloromethaneAcetonitrile10:189.8599.31 patsnap.com
DichloromethaneMethanol10:182.8598.99 google.com
DichloromethaneEthanol8:194.3399.83 google.com

In addition to acid catalysis, the formation of the dimer can be promoted by the use of azo catalysts. google.com A patented method for preparing the dimer impurity involves reacting crude Linagliptin with both an acid and an azo catalyst. google.compatsnap.com This suggests a synergistic effect where the azo compound facilitates the dimerization process that is initiated by the acidic conditions. Specific azo catalysts cited for this purpose include dimethyl azodiisobutyrate, azodiisovaleronitrile, 2,2'-dihydroxyazobenzene, and 4,4'-azobis(4-cyanovaleric acid). google.com The molar ratio of Linagliptin to the catalyst is also a defined parameter, typically in the range of 1:0.08 to 1:0.5. google.com

Investigation of Reaction Conditions Influencing Dimerization

Degradation Pathways Contributing to Dimer Formation

Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, provide insight into the degradation pathways of a drug substance. wjpr.net These studies demonstrate that linagliptin is particularly susceptible to degradation under acidic and oxidative conditions, while remaining relatively stable under other stress factors. nih.govdntb.gov.uanih.gov

Significant degradation of linagliptin is observed under oxidative conditions. nih.gov When subjected to oxidative stress, linagliptin can generate several impurities. nih.gov In one study, four distinct oxidation-induced degradants, labeled OX 1, OX 2, OX 3, and OX 4, were identified. nih.gov Another investigation using oxidative stress testing found a degradant that was identified as an adduct. rasayanjournal.co.in While multiple degradation products are formed, studies have primarily identified a dimer impurity, referred to as AD2, as a product of acidic, not oxidative, conditions. nih.gov

Table 1: Oxidative Degradation Products of Linagliptin

Degradation Product Proposed Structure/Identification
OX 1 Resulting from the oxidation of tertiary nitrogen in the pyridinium ring. nih.gov
OX 2 & OX 3 Isomeric impurities proposed as Z and E isomers of the oxime. nih.gov
OX 4 A known derivative where the primary amine is converted to a nitro compound. nih.gov

| Adduct | A degradant formed via a salt reaction trapping water and linagliptin. rasayanjournal.co.in |

Linagliptin demonstrates particular vulnerability to degradation in acidic environments. nih.govdntb.gov.uaresearchgate.net Studies have shown that acid hydrolysis leads to substantial degradation of the drug substance. nih.gov Specifically, a linagliptin dimer, identified as AD2, is formed through a mechanism of acid-catalyzed aza-enolization. nih.govresearchgate.net

In a forced degradation study where a linagliptin solution was subjected to acid for 24 hours at 60°C, a degradation of 16.42% was observed. nih.gov This acidic stress condition resulted in the formation of two major degradants, AD1 and AD2, at levels exceeding 5.0%. nih.gov AD1 arises from the partial hydrolysis of the quinazoline (B50416) ring, while AD2 is the linagliptin dimer. nih.gov The formation of this dimer impurity is a significant concern in acidic conditions and is difficult to remove from the API once formed. nih.govquickcompany.in

Table 2: Linagliptin Degradation Under Acidic Conditions

Condition Duration Temperature % Degradation Major Degradants Formed

In contrast to its susceptibility to acidic and oxidative stress, linagliptin is found to be significantly more stable under alkaline, thermal, and photolytic conditions. nih.govdntb.gov.uanih.govresearchgate.net

Alkaline Conditions: Base hydrolysis does not cause significant degradation. nih.gov When subjected to alkaline degradation for 10 days at 60°C, only 2.56% degradation occurred, with two minor degradants observed. nih.gov

Thermal Conditions: Linagliptin shows high stability against heat. nih.gov After 10 days of thermal degradation at 60°C, only 0.05% degradation was noted, with one impurity forming at this low level. nih.gov

Photolytic Conditions: Exposure to UV-VIS light also resulted in minimal degradation. nih.gov Under conditions of 60°C and 60% humidity, only 0.56% degradation was observed, with any resulting impurities emerging at levels below 0.1%. nih.gov

No significant formation of dimer impurities has been reported under these specific stress conditions. nih.gov

Table 3: Summary of Linagliptin Stability Under Various Stress Conditions

Stress Condition Degradation Dimer Formation
Alkaline Not significant (2.56% after 10 days at 60°C) nih.gov Not reported nih.gov
Thermal Not significant (0.05% after 10 days at 60°C) nih.gov Not reported nih.gov

| Photolytic | Not significant (0.56% at 60°C and 60% humidity) nih.gov | Not reported nih.gov |

Dimer Formation During Synthetic Processes of Linagliptin

Impurities in an active pharmaceutical ingredient are not only formed through degradation but can also be by-products generated during the manufacturing process. nih.govalentris.org These are often referred to as process-related impurities. nih.gov

The synthesis of linagliptin is a multi-step process, and impurities can be introduced at various stages. nih.govresearchgate.net During the process development of linagliptin, several new process-related impurities have been detected. nih.gov One such impurity, designated as impurity 4, is formed when the synthesized linagliptin moiety reacts with either the starting material or another intermediate by-product. nih.gov This type of reaction, where two linagliptin-related molecules combine, can be a source of dimer impurities. Furthermore, it is noted that dimer impurities can readily form if the material is subjected to acidic conditions at any point during the synthesis process. quickcompany.in

The impurity profile of a drug substance can change as it progresses through different synthetic stages. researchgate.net During the development of the linagliptin manufacturing process, five new process-related impurities were identified, with levels varying from 0.15% to 0.5%. nih.gov The formation of these impurities is linked to specific reaction steps. For instance, incomplete reactions can lead to the presence of unreacted intermediates in subsequent steps, which can then react to form new by-products. nih.gov The presence of certain impurities can be controlled through in-process checks and purification techniques like recrystallization or salt formation to reduce them to acceptable levels below the identification threshold of 0.1%. nih.gov

Advanced Analytical Methodologies for Linagliptin Dimer Impurity 2

Chromatographic Separation Techniques for Detection and Quantification

Chromatographic methods are central to the analysis of pharmaceutical impurities due to their high resolving power and sensitivity. For Linagliptin (B1675411) Dimer Impurity 2, both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) have been established as effective techniques for its separation and quantification from the main API and other related substances.

HPLC is a widely used technique for the analysis of drug substances and their impurities. nih.gov The development of a robust, stability-indicating HPLC method is fundamental for the routine quality control of Linagliptin, ensuring the separation of the dimer impurity from the parent drug and other process-related or degradation products. nih.govmdpi.com

The choice of the stationary phase is critical for achieving the desired separation. For the analysis of Linagliptin and its impurities, reversed-phase columns, particularly those with a C18 (octadecylsilyl) stationary phase, are predominantly used due to their versatility and effectiveness in separating compounds with varying polarities. nih.govrasayanjournal.co.in

Several types of C18 columns have been successfully employed in methods capable of resolving Linagliptin Dimer Impurity 2:

Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm): This column has been utilized in a method that successfully detected five process-related impurities of Linagliptin. nih.gov

Zorbax SB-Aq (250 × 4.6 mm, 5 µm): This stationary phase was effective in separating nine specified impurities of Linagliptin. mdpi.com

Kromasil C18: This column has been used for the comprehensive measurement of related substance impurities in Linagliptin. rasayanjournal.co.in

YMC Pack ODS-AQ (250 × 4.6 mm, 5 μm): This column was used for the separation of Linagliptin and its related substances. researchgate.net

The mobile phase composition, including the type of organic modifier, buffer, and pH, plays a pivotal role in the retention and separation of Linagliptin and its impurities. Acetonitrile and methanol (B129727) are common organic modifiers used in these reversed-phase methods. nih.govnih.gov The pH of the aqueous component of the mobile phase is adjusted using buffers like phosphate (B84403) or acids like methanoic or phosphoric acid to control the ionization state of the analytes and improve peak shape and selectivity. nih.govrasayanjournal.co.inresearchgate.net

Gradient elution is frequently the preferred strategy over isocratic elution for separating a complex mixture of impurities with different polarities, such as those found in Linagliptin. nih.govnih.gov A gradient program allows for the timely elution of both early and late-eluting impurities, improving peak resolution and reducing analysis time.

Examples of HPLC Mobile Phase and Gradient Conditions for Linagliptin Impurity Analysis
Mobile Phase AMobile Phase BGradient Program (Time (min)/%B)Flow Rate (mL/min)Column TemperatureDetection (UV)Reference
0.1% Methanoic acid (pH 2.5)Acetonitrile0/5, 18/40, 30/70, 30.1/5, 35/51.555 °C225 nm nih.gov
0.02M KH₂PO₄ buffer (pH 3.0 with OPA):MeOH (90:10 v/v)ACN:Water:MeOH (70:15:15 v/v/v)0/25, 8/25, 30/55, 50/75, 55/75, 60/25, 65/25Not Specified45 °C225 nm nih.gov
Phosphate buffer (pH 3.7)Acetonitrile:Methanol:Water (600:250:150 v/v/v)Gradient Mixing1.030 °C226 nm researchgate.net

Validation of the analytical method is essential to ensure its reliability for the intended purpose. nih.gov According to the International Council for Harmonisation (ICH) guidelines, a comprehensive validation process includes the assessment of several key parameters. nih.govacademicstrive.com

Specificity: This ensures that the method can unequivocally assess the analyte in the presence of other components, including other impurities and degradants, without interference. nih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For impurities, linearity is typically assessed from the limit of quantification (LOQ) to 150% of the specification limit. rasayanjournal.co.in

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking the sample matrix with known amounts of the impurity. rasayanjournal.co.in

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govacademicstrive.com For a Linagliptin impurity, an LOD of 0.10 μg/mL (0.02%) has been reported. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govacademicstrive.com For a Linagliptin impurity, an LOQ of 0.25 μg/mL (0.05%) has been reported. nih.gov

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Reported Validation Parameters for Linagliptin Impurity Methods
ParameterReported Value/RangeReference
LOD0.10 μg/mL (0.02%) nih.gov
LOQ0.25 μg/mL (0.05%) nih.gov
Linearity RangeLOQ to 150% of specification rasayanjournal.co.in
Accuracy (Recovery)99.13% to 101.76% rasayanjournal.co.in
Precision (%RSD)0.128% to 0.969% rasayanjournal.co.in

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for separations at higher linear velocities and pressures. nih.gov This technology offers significant advantages over conventional HPLC for impurity profiling, including:

Enhanced Resolution: The smaller particle size leads to higher efficiency and better separation of closely eluting peaks, which is crucial for complex impurity profiles.

Increased Speed: The higher flow rates and shorter column lengths enable much faster analysis times without compromising resolution.

Improved Sensitivity: Sharper and narrower peaks result in a higher signal-to-noise ratio, improving the detection limits for trace impurities.

A UHPLC method for analyzing Linagliptin degradation products employed a UPLC BEH C18 column (2.1 mm × 100 mm; 1.7 µm) with a reverse-phase gradient elution, demonstrating the applicability of this advanced technique for impurity analysis. nih.gov

Retention Time (RT) is the time it takes for a specific compound to travel through the chromatographic column to the detector. chromatographytoday.com While RT is a primary tool for peak identification, it can be influenced by slight variations in chromatographic conditions such as flow rate, temperature, and mobile phase composition. chromatographytoday.com In a study, the retention time for the Linagliptin main peak was observed at 6.60 min. nih.gov

Relative Retention Time (RRT) is the ratio of the retention time of an impurity to the retention time of the main drug peak (Linagliptin). nih.govchromatographytoday.com RRT is a more reliable parameter for peak identification across different runs and systems because it normalizes for minor variations in the chromatographic conditions that can affect absolute retention times. chromatographytoday.com For example, in a forced degradation study of Linagliptin, impurities were identified by their RRTs, with values such as 1.06 and 1.29 for acidic degradation products and 0.46, 0.52, and 1.31 for oxidative degradation products. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation

Spectroscopic and spectrometric methods are indispensable for the structural characterization of pharmaceutical impurities. nih.govresearchgate.netresearchgate.net Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information, from molecular weight to the precise arrangement and connectivity of atoms within the molecule.

Mass spectrometry is a primary tool for the analysis of linagliptin impurities, offering high sensitivity for detecting and identifying substances present in trace amounts. innovativejournal.innih.gov It is routinely used to determine the molecular weight of impurities, which is the first step in proposing a potential structure. nih.govinnovativejournal.in Analytical methods such as GC-MS and LC-MS are commonly employed for the detection and quantification of this compound. chemicea.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. For this compound, which has been identified as a degradation product under acidic stress conditions (referred to as AD2 in some studies), HRMS is essential for confirming its molecular formula. nih.gov The technique distinguishes between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the proposed structure. nih.govresearchgate.net The molecular formula for this dimer has been confirmed as C₅₀H₅₆N₁₆O₄. nih.govsynzeal.com

Table 1: HRMS Data for this compound

ParameterObserved ValueReference
Molecular Formula C₅₀H₅₆N₁₆O₄ nih.gov
Molecular Weight 945.08 g/mol nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by analyzing its fragmentation patterns. researchgate.net In an MS/MS experiment, the ion corresponding to the impurity's molecular weight is selected and subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. chemrxiv.org

For this compound, MS/MS studies are vital to confirm the linkage between the two linagliptin monomers. Studies on linagliptin degradation have proposed that this dimer forms under acidic conditions through a process of acid-catalyzed aza-enolization. nih.gov The fragmentation pathways observed in the MS/MS spectrum help to verify this proposed structure by matching the observed fragment ions to the predicted pieces of the dimer molecule. nih.govresearchgate.net This detailed analysis of fragmentation provides conclusive evidence for the identity of the impurity.

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive confirmation of the chemical structure by mapping the carbon-hydrogen framework. researchgate.netsemanticscholar.org It is a predominant method in drug research for the structural elucidation of APIs and their impurities. researchgate.net The synthesis and isolation of the impurity are often required to obtain the necessary amount for NMR analysis. semanticscholar.org

One-dimensional NMR techniques, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental for determining the core structure of a molecule. nih.govresearchgate.net

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR provides information on the number and types of carbon atoms in the molecule (e.g., methyl, methylene, aromatic).

For this compound, the ¹H and ¹³C NMR spectra would be significantly more complex than that of linagliptin itself, reflecting the doubled size of the molecule. Specific chemical shifts and signal integrations in the spectra are used to confirm the presence of all expected structural motifs from the two joined linagliptin units and to identify the specific atoms at the linkage site. google.com

Table 2: Representative NMR Data for Linagliptin Impurities

TechniqueInformation ProvidedApplication to this compound
¹H NMR Chemical shift, integration, and coupling constants of protons.Confirms the presence of aromatic, aliphatic, and amine protons consistent with the dimeric structure.
¹³C NMR Chemical shifts of individual carbon atoms.Verifies the complete carbon skeleton, including the purine (B94841), quinazoline (B50416), and piperidine (B6355638) rings of both monomer units. nih.gov

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of complex molecules like this compound by establishing connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together fragments of the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of C-H bonds. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for connecting the different spin systems and establishing the linkage point between the two linagliptin units in the dimer. sdsu.edu

Together, these 2D NMR techniques provide an unambiguous and detailed picture of the molecular architecture, confirming the identity of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. This interaction provides a unique molecular fingerprint, allowing for the structural characterization of compounds like this compound.

The IR spectrum of a linagliptin dimer impurity is expected to show characteristic absorption bands corresponding to the functional groups inherent in its structure, which is composed of two linagliptin monomers. Key functional groups include the secondary amine (N-H), carbonyl groups (C=O) within the xanthine (B1682287) ring, the alkyne group (C≡C), and aromatic rings. The presence of an amide N-H bond in a related dimer-like impurity of linagliptin has been confirmed by an observed band at 3243 cm⁻¹. In studies of linagliptin itself, characteristic peaks for N–H stretching and C–H stretching have been observed between 3331 cm⁻¹ and 2944 cm⁻¹, with significant carbonyl peaks appearing around 1697 cm⁻¹. By analyzing the presence, absence, and position of these bands, analysts can confirm the structural integrity of the dimer and differentiate it from other related substances.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
Amine/Amide (N-H)3300 - 3500Stretching
Alkyne (C≡C)2100 - 2260Stretching
Carbonyl (C=O)1670 - 1780Stretching
Aromatic (C=C)1450 - 1600Stretching
Aliphatic (C-H)2850 - 2960Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative analysis of pharmaceutical compounds. This method is often coupled with High-Performance Liquid Chromatography (HPLC) to determine the concentration and assess the purity of substances like this compound. The principle relies on the absorption of UV-Vis light by the molecule's chromophores, which are typically aromatic rings and conjugated systems present in the linagliptin structure.

For linagliptin and its impurities, UV detection is commonly performed at specific wavelengths where the compounds exhibit maximum absorbance (λmax). Studies on linagliptin have identified absorption maxima around 225-226 nm and 293 nm. When used as an HPLC detector, UV-Vis spectroscopy allows for the quantification of the dimer impurity relative to the main linagliptin peak. The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and sensitivity. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are established to ensure that even trace amounts of the impurity can be reliably measured. For instance, analytical methods for linagliptin impurities have achieved LOQ values as low as 0.05%.

ParameterTypical Value/RangeDescription
Wavelength (λmax)~225 nm or ~293 nmWavelength of maximum absorbance for detection.
Linearity Range5 - 30 µg/mLConcentration range where absorbance is directly proportional to concentration.
Correlation Coefficient (r²)>0.999Indicates the linearity of the method.
Limit of Detection (LOD)~0.02%The lowest concentration of the impurity that can be detected.
Limit of Quantitation (LOQ)~0.05%The lowest concentration of the impurity that can be accurately quantified.

Hyphenated Techniques for Comprehensive Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex pharmaceutical samples. These integrated systems provide both separation and structural identification in a single run.

LC-MS/MS Integration for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the identification and structural characterization of pharmaceutical impurities. The method first separates the this compound from the API and other related substances using HPLC. The eluent from the HPLC column is then introduced into a mass spectrometer. An ionization source, typically Electrospray Ionization (ESI), generates charged molecular ions of the impurity.

The first mass analyzer (MS1) selects the precursor ion (the molecular ion of the dimer). This ion is then fragmented, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process provides a fragmentation pattern that is unique to the impurity's structure, enabling its unambiguous identification. High-Resolution Mass Spectrometry (HRMS) can further be used to determine the exact molecular formula of the impurity. For example, a linagliptin dimer formed under acidic stress has been successfully identified and characterized using this approach.

ParameterTypical SettingPurpose
ChromatographyReverse Phase HPLC (e.g., C18 column)Separation of impurity from API.
Ionization ModePositive Electrospray Ionization (ESI+)Generation of positively charged molecular ions.
Capillary Voltage0.8 - 3.0 kVOptimizes the ionization process.
Fragmentor/Cone Voltage40 - 70 VControls the initial fragmentation in the ion source.
Collision EnergyVariableInduces fragmentation of the precursor ion in the collision cell for MS/MS analysis.
Mass AnalyzerQuadrupole, Time-of-Flight (ToF)Separates ions based on their mass-to-charge ratio (m/z).

LC-NMR Coupling for Online Characterization

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents one of the most powerful hyphenated techniques for the definitive online structural elucidation of unknown compounds in complex mixtures, such as pharmaceutical impurities. This technique directly couples an HPLC system with an NMR spectrometer, allowing for the acquisition of detailed NMR spectra (e.g., ¹H, ¹³C) on compounds as they elute from the chromatography column.

For an impurity like this compound, LC-NMR can provide unambiguous structural information without the need for time-consuming and potentially degradative isolation processes. The analysis can be performed in different modes. In "on-flow" mode, spectra are acquired as the peak passes through the NMR flow cell. For enhanced sensitivity, "stop-flow" mode can be used, where the chromatographic flow is halted when the impurity peak is inside the NMR probe, allowing for longer acquisition times and more detailed 2D NMR experiments. This provides complete structural data, including stereochemistry, which is crucial for fully characterizing the impurity.

NMR Data TypeInformation ObtainedRelevance to this compound
¹H NMRNumber of protons, chemical environment, and connectivity (J-coupling).Identifies aromatic, aliphatic (piperidine, methyl), and N-H protons.
¹³C NMRNumber and type of carbon atoms (e.g., C=O, aromatic C, aliphatic C).Confirms the carbon skeleton, including carbonyl and quinazoline carbons.
2D NMR (e.g., COSY, HSQC)Correlation between protons (COSY) and between protons and carbons (HSQC).Establishes the connectivity of the entire molecule, confirming the dimeric linkage.
Stop-Flow ModeHigher signal-to-noise ratio, enables advanced experiments.Crucial for obtaining high-quality data on a low-level impurity.

Control Strategies and Mitigation of Linagliptin Dimer Impurity 2 Formation

Formulation Strategies to Inhibit Dimer Formation

Even with a highly pure API, the potential for impurity formation does not end with synthesis. Interactions between the drug substance and excipients, as well as the physicochemical environment of the formulation, can lead to the degradation of the API and the formation of impurities like the linagliptin (B1675411) dimer.

Excipient compatibility studies are a cornerstone of formulation development and are essential for identifying potential interactions that could lead to drug degradation. researchgate.net Certain excipients may contain reactive functional groups or impurities that can catalyze the formation of the linagliptin dimer. For example, excipients with acidic or basic properties could potentially promote the dimerization reaction.

A study on a fixed-dose combination of linagliptin and metformin (B114582) found a slight increase in a linagliptin impurity in the presence of silicon dioxide. latamjpharm.org While this study did not specifically identify the impurity as the dimer, it highlights the importance of screening individual excipients for their potential to degrade the active ingredient. It has also been noted that excipients like microcrystalline cellulose (B213188) and lactose (B1674315) were found to be incompatible with linagliptin. google.com

Table 3: Excipient Compatibility Considerations for Linagliptin

Excipient Class Potential for Interaction Screening Method
Fillers/Diluents Incompatibility with lactose and microcrystalline cellulose google.com HPLC, DSC, FTIR researchgate.net
Binders Potential for reactive impurities Stress testing of drug-excipient mixtures

The pH of the microenvironment within a solid dosage form can significantly influence the stability of the API. Linagliptin has been shown to be susceptible to degradation under acidic conditions, which can lead to the formation of a dimer impurity. nih.gov One proposed mechanism for the formation of a linagliptin dimer involves acid-catalyzed aza-enolization. nih.gov

Therefore, controlling the pH of the formulation is a critical strategy to inhibit dimer formation. The use of buffering agents can help to maintain a stable pH environment that is optimal for the stability of linagliptin. The selection of an appropriate buffer system, with a pH range that minimizes the rate of acid-catalyzed degradation, is a key formulation consideration. Studies have shown that a buffer pH in the range of 2.5 to 3.4 can be sensitive for method development in analyzing linagliptin and its impurities. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
8-bromo-7-(2-butynyl)-3-methylxanthine
Linagliptin
Linagliptin Dimer Impurity 2
Metformin

Storage and Packaging Considerations for Dimer Impurity Control

Proper storage and packaging are critical strategies in preventing the formation of this compound. chemicea.com Since this impurity can arise from both synthesis and degradation, controlling the environmental conditions throughout the product's lifecycle is essential to maintain the quality, safety, and efficacy of the Linagliptin active pharmaceutical ingredient (API) and finished drug products. chemicea.comresearchgate.net

The formation of this compound is influenced by several environmental factors. Forced degradation studies, conducted under accelerated stress conditions as per International Council for Harmonisation (ICH) guidelines, provide insight into the stability profile of linagliptin and its susceptibility to forming degradation products, including dimers. researchgate.netnih.gov

Temperature and Humidity : Studies have shown that linagliptin can degrade extensively under conditions of heat and humidity. mdpi.com The presence of both heat and moisture can accelerate the rate of chemical reactions, leading to the formation of various impurities. mdpi.com One study subjected linagliptin to thermal degradation at 60°C for 10 days, which resulted in a 0.05% degradation. nih.gov Another investigation found that the presence of certain excipients, along with heat and humidity, could accelerate the formation of other impurities, suggesting a complex interplay of factors. mdpi.com However, some research has indicated that linagliptin is not significantly sensitive to temperature and humidity alone, suggesting that the formation of the dimer might be more dependent on other factors like the presence of acidic catalysts. nih.gov

Light : Photostability studies are a crucial part of stress testing. When linagliptin was exposed to UV-VIS light at 60°C and 60% humidity, a degradation of 0.56% was observed, with several minor impurities forming. nih.gov While this indicates some sensitivity to light, it was not identified as the most significant degradation pathway compared to acidic or oxidative conditions in some studies. researchgate.netnih.gov

Acidic and Oxidative Conditions : While not strictly environmental storage factors, the chemical environment is paramount. Linagliptin has demonstrated particular vulnerability to acidic and oxidative conditions. researchgate.netnih.gov Acid-catalyzed aza-enolization has been proposed as a mechanism for the formation of a linagliptin dimer (identified as AD2 in one study). nih.gov This highlights the necessity of avoiding acidic environments during both manufacturing and storage to prevent dimerization. nih.gov

The following table summarizes findings from forced degradation studies on Linagliptin, which helps in understanding the conditions that may promote the formation of dimer impurities.

Table 1: Summary of Linagliptin Forced Degradation Studies

Stress ConditionParametersObserved DegradationKey Findings Related to Impurity Formation
Acid Hydrolysis24 hours at 60°C16.42%Significant degradation, formation of a linagliptin dimer (AD2) exceeding 5.0%. nih.gov
Thermal Degradation10 days at 60°C0.05%No significant degradation observed. nih.gov
UV-VIS Photolysis60°C and 60% humidity0.56%Minor degradation with several impurities forming below 0.1%. nih.gov
Heat and HumidityNot specifiedExtensive degradationFormation of degradation products accelerated in the presence of heat and humidity. mdpi.com

The selection of appropriate packaging materials is a direct consequence of understanding the environmental sensitivities of Linagliptin. The primary goal is to create a microenvironment within the package that protects the drug substance from humidity, light, and reactive gases.

Moisture Barrier : Given the role of humidity in accelerating degradation, packaging materials with a high moisture barrier are essential. Materials such as high-density polyethylene (B3416737) (HDPE) bottles with desiccants, and multi-layered blister packs incorporating aluminum foil (Alu-Alu blisters) are effective at preventing moisture ingress.

Light Protection : To mitigate the effects of photolytic degradation, opaque or amber-colored packaging should be used. Amber glass bottles and opaque plastic containers can block UV and visible light. For blister packaging, using opaque forming films or printing light-blocking layers can provide the necessary protection.

Inertness : The packaging material itself should be inert and not interact with the drug substance. Leachables and extractables from the packaging material could potentially alter the chemical environment (e.g., pH) of the drug product and catalyze the formation of impurities like the dimer.

In-Process Control (IPC) and Quality Control (QC) Methodologies for Dimer Monitoring

Robust analytical methodologies are fundamental for monitoring and controlling the levels of this compound during the manufacturing process (In-Process Control) and in the final product (Quality Control). chemicea.comnih.gov Regulatory authorities require that impurities above a certain threshold (typically 0.10% for identification) are identified, quantified, and controlled. nih.gov

Several advanced chromatographic techniques are employed for the detection and quantification of this and other related substances in Linagliptin.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most common technique used for impurity profiling in the pharmaceutical industry. nih.gov A stability-indicating HPLC method can separate Linagliptin from its impurities, including the dimer, allowing for accurate quantification. rasayanjournal.co.in Methods typically use a C18 column with gradient elution and UV detection at a specific wavelength (e.g., 225 nm). mdpi.comnih.govrasayanjournal.co.in The precision of such methods is critical, with acceptance criteria for the relative standard deviation (RSD) of peak areas typically not exceeding 10.0% for impurities at the 0.15% level. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful tool used for the identification and structural characterization of impurities. researchgate.netnih.gov It couples the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry. This technique is invaluable during forced degradation studies to identify unknown degradation products, such as the dimer, by determining their molecular weight and fragmentation patterns. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : While less common for non-volatile impurities like dimers, GC-MS can be used in specific applications for analyzing related substances or starting materials. chemicea.com

In-process controls involve testing intermediate stages of the manufacturing process to ensure that impurity levels are kept within acceptable limits. nih.gov For instance, appropriate in-process checks can be developed to control process-related impurities to below the 0.1% identification threshold. nih.gov Final QC testing of the API and the finished drug product ensures that they meet the stringent purity specifications before release.

The following table compares the primary analytical methods used for monitoring this compound.

Table 2: Analytical Methodologies for Monitoring this compound

MethodologyPrimary ApplicationKey AdvantagesReported Use in Linagliptin Analysis
HPLC-UVQuantification, Routine QC, Stability TestingRobust, reproducible, accurate for quantification.Widely used for measuring related substances and validating analytical methods. nih.govrasayanjournal.co.in
LC-MS / LC-Q-ToF-MSIdentification, Structural ElucidationHigh sensitivity and specificity, provides molecular weight and structural information.Used to identify and characterize degradation products from stress studies, including dimers. nih.govnih.gov
GC-MSQuantification/Identification of specific volatile impuritiesHigh resolution for volatile and semi-volatile compounds.Mentioned as a common method for detecting and quantifying impurities. chemicea.com

Regulatory Perspectives and Quality Compliance for Linagliptin Dimer Impurity 2

International Council for Harmonisation (ICH) Guidelines on Impurities (e.g., Q3A, Q3B, Q1A, Q2) Applicability to Dimer Impurity

The International Council for Harmonisation (ICH) has established globally recognized guidelines to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient manner. gmpinsiders.com Several of these guidelines are directly applicable to the management of Linagliptin (B1675411) Dimer Impurity 2.

ICH Q3A(R2): Impurities in New Drug Substances : This guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.euich.org For Linagliptin Dimer Impurity 2, if it arises during the synthesis of the Linagliptin active pharmaceutical ingredient (API), ICH Q3A(R2) dictates the thresholds at which it must be reported, identified, and qualified. europa.eu The guideline applies to impurities that were not present or were present at substantially lower levels in batches of the drug substance used in safety and clinical studies. fda.gov

ICH Q3B(R2): Impurities in New Drug Products : This document complements Q3A(R2) and focuses on impurities that are classified as degradation products in the final drug product. gmpinsiders.comfda.gov If this compound forms during the manufacturing of the finished dosage form or during storage (stability studies), its control is governed by ICH Q3B(R2). europa.eu This includes degradation products of the drug substance or those arising from interactions between the drug substance and excipients. gmpinsiders.com

ICH Q1A(R2): Stability Testing of New Drug Substances and Products : Stability testing is crucial for identifying potential degradation products, such as this compound, that may form over time. ich.org This guideline mandates that stability studies be conducted under various environmental conditions (e.g., temperature, humidity, light) to establish a re-test period for the drug substance or a shelf life for the drug product. Any degradation product observed during these studies at a level greater than the identification threshold must be identified. ich.org

ICH Q2(R1): Validation of Analytical Procedures : To accurately detect and quantify this compound, the analytical methods used must be validated. fda.gov This guideline provides the criteria for validating analytical procedures to ensure they are suitable for their intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness, which is essential for reliably reporting the level of the dimer impurity and ensuring it remains within acceptable limits. ich.org

Regulatory Expectations for Impurity Control and Reporting Thresholds (e.g., Identification and Qualification Thresholds)

Regulatory authorities expect manufacturers to establish a robust strategy for impurity control. pharmuni.com This involves setting thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. fda.gov These thresholds are critical for ensuring patient safety.

Reporting Threshold : A limit above which an impurity must be reported in a registration application. fda.goveuropa.eu

Identification Threshold : A limit above which the molecular structure of an impurity must be determined. ich.org

Qualification Threshold : A limit above which an impurity's biological safety must be established. tga.gov.auslideshare.net Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity at the specified level. fda.goveuropa.eu

The specific thresholds are determined by the MDD of the drug, as illustrated in the table below, based on ICH Q3A/Q3B guidelines.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI: Total Daily Intake

This table is based on data from the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines.

For Linagliptin, the level of the Dimer Impurity 2 would be compared against these thresholds. If the level exceeds the identification threshold, its structure must be elucidated. If it surpasses the qualification threshold, a comprehensive safety assessment is required to justify the proposed acceptance criterion in the specification. slideshare.net

Justification of Acceptance Criteria for this compound

An acceptance criterion is a numerical limit or other suitable measure used to assess the quality of a drug substance or product. fda.gov For this compound, the acceptance criterion set in the final specification must be justified based on a thorough evaluation of data.

The justification process involves several considerations:

Batch Analysis Data : The level of the dimer impurity should be measured in multiple batches of Linagliptin manufactured by the proposed commercial process. The acceptance criterion should be consistent with the levels observed in these batches, as well as those used in clinical and safety studies. fda.gov

Stability Data : The acceptance criterion must account for any increase in the dimer impurity that may occur during the product's shelf life. Data from stability studies under long-term and accelerated conditions are used to support this.

Qualification Status : The acceptance criterion is considered justified if it is at or below the ICH qualification threshold. tga.gov.au If the level of this compound exceeds this threshold, specific qualification studies are necessary. Qualification can be achieved by:

Submitting appropriate toxicological data demonstrating the impurity's safety at the proposed level. tga.gov.au

Demonstrating that the impurity is also a significant metabolite in animal or human studies. tga.gov.auyoutube.com

Comparing the impurity profile of the new product with that of a marketed reference product and showing that the impurity level does not exceed that in the reference product. youtube.com

Ultimately, acceptance criteria should be set no higher than the level justified by safety data and must be consistent with the manufacturing process's capability. fda.gov

Current Good Manufacturing Practices (cGMP) Implications for Dimer Control

Current Good Manufacturing Practices (cGMP) are regulations enforced by regulatory bodies like the U.S. FDA to ensure that pharmaceutical products are consistently produced and controlled according to established quality standards. freyrsolutions.comfda.gov Adherence to cGMP is a legal requirement and is fundamental to controlling impurities like this compound. freyrsolutions.comascendiacdmo.com

The cGMP framework ensures impurity control through several key principles:

Process Design and Control : cGMP requires that manufacturing processes are properly designed, validated, and controlled to ensure consistent product quality. fda.gov This includes identifying and controlling critical process parameters that may influence the formation of this compound.

Quality of Raw Materials : Manufacturers must obtain appropriate quality raw materials from qualified suppliers. fda.gov The quality of starting materials and reagents used in the synthesis of Linagliptin can directly impact the impurity profile of the final drug substance.

Robust Operating Procedures : Detailed and written procedures are essential for every process that could affect product quality. freyrsolutions.com These standard operating procedures (SOPs) ensure that operations are performed consistently, minimizing process variability that could lead to increased impurity levels.

Quality Management Systems : A formal system of controls, including deviation investigations and change control management, helps prevent errors and failures. fda.gov If an unusual level of the dimer impurity is detected, a thorough investigation must be conducted to determine the root cause and implement corrective and preventive actions (CAPAs).

Reliable Testing Laboratories : cGMP mandates that testing laboratories are reliable and follow validated analytical procedures to accurately measure and report impurity levels, ensuring that each batch meets its quality specifications before release. fda.gov

Mechanistic Understanding and Prediction of Linagliptin Dimer Impurity 2 Behavior

Computational Chemistry and Molecular Modeling Approaches for Dimer Formation

Computational chemistry and molecular modeling are powerful tools for investigating the formation of impurities, providing insights into reaction mechanisms, transition states, and the relative stability of different molecular structures. These theoretical approaches can complement experimental studies and aid in the prediction of impurity formation.

The formation of Linagliptin (B1675411) Dimer Impurity 2 has been observed under acidic conditions. A proposed mechanism for the formation of a linagliptin dimer, identified as AD2 during acid degradation studies, involves an acid-catalyzed aza-enolization. This process is followed by a nucleophilic attack of the enolized intermediate on another linagliptin molecule.

The proposed reaction pathway is as follows:

Protonation: In an acidic environment, a proton is added to the linagliptin molecule, likely at a nitrogen atom, which facilitates the subsequent electronic rearrangement.

Aza-enolization: The protonated linagliptin undergoes a tautomeric shift to form an aza-enol intermediate. This step is crucial as it generates a reactive species.

Nucleophilic Attack: The aza-enol intermediate then acts as a nucleophile, attacking a second molecule of linagliptin, which acts as an electrophile. This results in the formation of a dimeric structure.

While this pathway has been proposed based on experimental degradation data, specific computational studies detailing the energy barriers for the formation of Linagliptin Dimer Impurity 2 are not extensively available in the public domain. However, computational methods such as Density Functional Theory (DFT) are widely used to model such reaction pathways. These calculations can determine the geometries of reactants, intermediates, transition states, and products, as well as their relative energies. The energy barrier, or activation energy, for each step in the reaction can be calculated, which provides a quantitative measure of the likelihood and rate of the reaction. A lower energy barrier indicates a more favorable reaction pathway. For a complex reaction such as dimerization, computational models can help identify the rate-limiting step and provide a deeper understanding of the reaction kinetics.

The three-dimensional structure, or conformation, of a molecule can significantly influence its physical and chemical properties, including its reactivity and interaction with its environment. Conformational analysis of this compound would involve identifying the most stable conformations and understanding the flexibility of the molecule.

Computational techniques such as molecular mechanics and quantum mechanics can be employed to perform a conformational analysis. These methods can be used to:

Identify low-energy conformations: By systematically rotating rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to stable conformations.

Determine rotational barriers: The energy required to rotate around specific bonds can be calculated, providing insight into the flexibility of the molecule and the ease of interconversion between different conformations.

Kinetic Studies of Dimer Formation and Degradation

Kinetic studies are essential for understanding the rate at which an impurity forms and degrades under various conditions. This information is crucial for predicting the shelf-life of a drug product and for developing appropriate storage and handling procedures.

While general degradation kinetics of linagliptin have been studied under different stress conditions, specific kinetic data for the formation and degradation of this compound is limited. Kinetic studies would typically involve:

Monitoring impurity levels over time: The concentration of the dimer impurity would be measured at different time points under controlled conditions of temperature, pH, and humidity.

Determining reaction order and rate constants: The data from these experiments would be used to determine the order of the reaction (e.g., zero-order, first-order, second-order) and to calculate the rate constants for the formation and degradation of the impurity.

Kinetic models can be developed to predict the formation of the dimer impurity over time under different conditions. These models are invaluable for risk assessment and for establishing appropriate control strategies. The development of such models would require experimental data on the rate of formation of the dimer under a range of conditions.

Accelerated Stability Studies for Dimer Formation Prediction and Profile

Accelerated stability studies, also known as forced degradation studies, are performed to identify the likely degradation products of a drug substance and to understand its degradation pathways. These studies involve subjecting the drug to stress conditions such as high temperature, humidity, light, and acidic or basic environments. The results of these studies are used to develop stability-indicating analytical methods and to predict the stability of the drug product over its shelf life.

Several forced degradation studies have been conducted on linagliptin, providing insights into the conditions under which the dimer impurity is formed. Under acidic stress conditions, significant degradation of linagliptin has been observed, with the formation of a linagliptin dimer as a notable degradation product.

The following table summarizes the findings from various forced degradation studies on linagliptin, highlighting the conditions that lead to the formation of degradation products, including the dimer impurity.

Stress ConditionParameters% Degradation of LinagliptinObservations on Impurity Formation
Acid Hydrolysis 0.1 M HCl, 60°C, 24 hours16.42%Two major degradants formed, one identified as a linagliptin dimer (AD2) at a level exceeding 5.0%.
Base Hydrolysis 0.1 M NaOH, 60°C, 10 days2.56%Minor degradation observed.
Oxidative Degradation 3% H₂O₂, 60°C, 24 hours35.86%Significant degradation with the formation of multiple impurities.
Thermal Degradation 60°C, 10 days0.05%No significant degradation observed.
Photolytic Degradation UV-VIS light, 60°C, 60% humidity0.56%No significant degradation observed.

These studies demonstrate that acidic conditions are particularly conducive to the formation of the linagliptin dimer impurity. The quantitative data from such studies are crucial for establishing a degradation profile for linagliptin and for predicting the formation of the dimer impurity under various storage and handling conditions.

Future Research Directions and Methodological Advancements for Linagliptin Dimer Impurity 2

Development of Novel High-Throughput Screening Methods for Dimer

The timely detection of impurities during drug development is crucial. High-throughput screening (HTS) methods offer a rapid and automated approach to analyze a large number of samples, which is particularly beneficial in the early stages of process development and for routine quality control. bmglabtech.com While HTS is more commonly associated with drug discovery, its application to impurity analysis is a growing field. nih.gov

Future research in this area for Linagliptin (B1675411) Dimer Impurity 2 could involve the development of miniaturized analytical techniques. Microchip electrophoresis, for instance, has been successfully employed for the high-throughput screening of antibody dimers and could be adapted for small molecule impurities. nih.gov This method allows for the analysis of each sample in approximately one minute, significantly accelerating the screening process. nih.gov The primary goal of HTS in this context is not to replace traditional pharmacopoeial methods but to provide a rapid screening tool to identify potential issues early in the manufacturing process. bmglabtech.com

Potential High-Throughput Screening Platforms for Linagliptin Dimer Impurity 2

HTS Platform Principle Potential Advantages for Dimer Screening
Microchip Electrophoresis Separation based on charge and size in microfluidic channels. nih.gov Rapid analysis time, low sample and reagent consumption. nih.govresearchgate.net
HTS-MS (Mass Spectrometry) Direct sample analysis with minimal or no chromatographic separation. chemrxiv.org High sensitivity and specificity, capable of analyzing complex mixtures. chemrxiv.orgbiomedres.us

| Automated HPLC/UPLC | Robotic systems for automated sample preparation and injection into high-performance liquid chromatography instruments. researchgate.netrasayanjournal.co.in | Increased sample throughput, improved reproducibility. rasayanjournal.co.in |

Application of Machine Learning in Impurity Prediction and Control

For this compound, ML algorithms could be trained on historical batch data, correlating process parameters (e.g., temperature, pH, reaction time) with the observed levels of the dimer. This predictive capability would enable proactive control of the synthesis process to minimize the formation of this impurity, reducing the need for extensive downstream purification. ipsitransactions.org While the application of ML to specifically predict this compound is still an area for future research, the foundational principles and technologies are well-established in the broader context of pharmaceutical manufacturing. ijpsjournal.com

Green Chemistry Approaches for Dimer Mitigation in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. pharmacyjournal.org These principles focus on the design of chemical processes that minimize the use and generation of hazardous substances. jddhs.comresearchgate.net Mitigating the formation of this compound through green chemistry would involve a re-evaluation of the synthetic route to identify more sustainable alternatives.

Key areas of focus include the use of greener solvents, alternative catalysts, and more energy-efficient reaction conditions. mdpi.com For instance, replacing traditional organic solvents with water or bio-based solvents could significantly reduce the environmental impact of the Linagliptin synthesis. pharmacyjournal.org Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts, potentially reducing the formation of by-products like the dimer impurity. mdpi.com

Potential Green Chemistry Strategies for Linagliptin Synthesis

Green Chemistry Approach Application to Dimer Mitigation
Use of Greener Solvents Replacing hazardous organic solvents with options like water, ethanol, or glycerol (B35011) to reduce environmental impact. mdpi.com
Biocatalysis Employing enzymes for more selective reactions, potentially minimizing side reactions that lead to dimer formation. mdpi.com
Continuous Flow Chemistry Offering better control over reaction parameters, which can lead to reduced impurity formation and improved process safety. jptcp.com

| Energy-Efficient Synthesis | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. jddhs.com |

Advanced Characterization Techniques for Trace Level Dimer Analysis

Ensuring the absence of impurities at trace levels is a significant analytical challenge. nih.gov While standard techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the detection of this compound, advanced methodologies are required for ultra-trace level analysis. nih.govpnrjournal.com

Future advancements in this area will likely focus on enhancing the sensitivity and selectivity of current methods. Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, can provide highly accurate mass measurements, facilitating the unambiguous identification and quantification of trace impurities. mdpi.commdpi.com The development of stability-indicating methods using these advanced techniques is crucial for understanding the degradation pathways of Linagliptin and ensuring the stability of the final drug product. mdpi.comnih.gov

Advanced Analytical Techniques for Trace Level Dimer Analysis

Technique Principle Advantages for Trace Dimer Analysis
UPLC-HRMS (TOF, Orbitrap) High-resolution separation coupled with high-accuracy mass measurement. mdpi.commdpi.com Unambiguous identification and quantification of trace impurities. mdpi.com
LC-MS/MS Tandem mass spectrometry for structural elucidation and enhanced selectivity. researchgate.net High sensitivity and specificity for complex matrices. researchgate.net

| Preparative HPLC | Isolation of impurities for further structural characterization. nih.gov | Enables definitive structural confirmation through techniques like NMR. nih.gov |

Strategies for Impurity Removal and Purification (e.g., recrystallization, chromatography, salt formation)

The removal of impurities from the final API is a critical step in ensuring its quality. For this compound, several strategies have been developed, with ongoing research focused on optimizing these methods for efficiency and scalability.

Recrystallization: This is a common and effective method for purifying solid compounds. It has been reported that this compound can be controlled to within 0.1% by recrystallization from toluene. nih.gov

Chromatography: While often used for analytical purposes, chromatographic techniques can also be scaled up for preparative purification. However, purification by column chromatography may not be suitable for commercial-scale manufacturing due to cost and time constraints.

Salt Formation: A patented process describes the removal of this compound through the formation of benzoate (B1203000) or mandelate (B1228975) salts. This process effectively purifies Linagliptin, with the dimer impurity being "not detected" after the treatment.

Another approach involves the conversion of the dimer back into Linagliptin using acids such as n-Pentanesulphonic acid sodium salt and orthophosphoric acid or methanesulphonic acid.

Comparison of Purification Strategies for this compound

Purification Strategy Description Reported Effectiveness
Recrystallization Dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities in the mother liquor. Can control the dimer impurity to within 0.1%. nih.gov
Chromatography Separating components of a mixture based on their differential distribution between a stationary and a mobile phase. Effective for purification but may not be commercially viable for large-scale production.
Salt Formation Converting the API into a salt to facilitate purification, followed by conversion back to the free base. Formation of benzoate or mandelate salts can lead to non-detectable levels of the dimer impurity.

| Chemical Conversion | Treating the impurity with specific reagents to convert it back into the parent API. | Use of specific acids can convert the dimer back to Linagliptin, thus purifying the final product. |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.